molecular formula C16H24ClN5O2 B6473015 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2640889-34-3

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide

Numéro de catalogue: B6473015
Numéro CAS: 2640889-34-3
Poids moléculaire: 353.8 g/mol
Clé InChI: ZMZPABHOJGSZQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(5-Chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core substituted with a 5-chloropyrimidin-2-yl group and a tetrahydropyran (oxan-4-yl) moiety. The oxan-4-yl group introduces stereoelectronic effects and modulates solubility, while the methylamino linker between the pyrimidine and piperidine rings may influence conformational flexibility.

Propriétés

IUPAC Name

4-[(5-chloropyrimidin-2-yl)-methylamino]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN5O2/c1-21(15-18-10-12(17)11-19-15)14-2-6-22(7-3-14)16(23)20-13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPABHOJGSZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2CCOCC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Piperidine-1-Carboxamide Derivatives

  • 4-(5-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide () Key Differences: Replaces the chloropyrimidine and oxan-4-yl groups with a benzodiazolone ring and 4-iodophenyl substituent. The benzodiazolone moiety may engage in hydrogen bonding distinct from the chloropyrimidine’s halogen interactions .
  • N-Benzyl-4-[(2-methylpropyl)amino]-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide () Key Differences: Features a pyrimidine-5-carboxamide scaffold with a piperazine-oxan-3-ylmethyl group and benzyl substituent. The absence of a chlorine atom on the pyrimidine may reduce electrophilicity and target binding affinity compared to the target compound .

Pyrimidine-Based Analogues

  • (S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide () Key Differences: Substitutes the chloropyrimidine with a methylamino-pyrimidine-thiophene hybrid and dichlorophenyl group. The dichlorophenyl group may improve membrane permeability but could elevate toxicity risks relative to the oxan-4-yl group in the target compound .
  • 4-Amino-N-(4-chlorophenyl)-5,6-dihydro-7-hydroxy-2-(1-piperidinyl)pyrido[2,3-d]pyrimidine-5-carboxamide () Key Differences: Utilizes a pyrido[2,3-d]pyrimidine core with a 4-chlorophenyl substituent. Impact: The fused pyrido-pyrimidine system enhances rigidity, possibly improving target selectivity but reducing metabolic stability compared to the single pyrimidine ring in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) clogP Hydrogen Bond Donors Hydrogen Bond Acceptors Oral Bioavailability
Target Compound ~366 ~2.5 2 6 Moderate (predicted)
Compound ~529 ~4.2 2 5 Low (high lipophilicity)
Chromeno-Pyrimidine ~380 ~3.1 1 5 High (reported)
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate ~292 ~1.8 1 5 N/A

Key Observations :

  • The oxan-4-yl group in the target compound balances lipophilicity (clogP ~2.5) better than bulky aryl substituents (e.g., 4-iodophenyl in , clogP ~4.2), favoring solubility and absorption.
  • The chromeno-pyrimidine in demonstrates high oral bioavailability due to optimal LogP (3.1) and reduced hydrogen bond donors, suggesting structural modifications to the target compound’s piperidine core could enhance bioavailability .

Activité Biologique

The compound 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H21ClN4O2C_{15}H_{21}ClN_{4}O_{2}, with a molecular weight of 324.80 g/mol. Its structure features a piperidine ring, a chloropyrimidine moiety, and an oxane group, which contribute to its biological activity. The compound's structural representation is as follows:

Smiles O=C(NC1CCOCC1)C1CCCN(c2ncc(Cl)cn2)C1\text{Smiles }O=C(NC1CCOCC1)C1CCCN(c2ncc(Cl)cn2)C1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an antitumor agent , likely through inhibition of tubulin polymerization, similar to other known tubulin inhibitors. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Effects

In vitro assays have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in studies involving prostate cancer cell lines, it showed an IC50 value of approximately 120 nM, indicating potent growth inhibition.

Tubulin Inhibition Studies

Biochemical assays confirmed that the compound inhibits tubulin polymerization. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Mitotic Index (%) Control Mitotic Index (%)
DU-145 (Prostate Cancer)0.1272 ± 202 ± 1
K562 (Leukemia)0.5583 ± 72 ± 1
A549 (Lung Cancer)0.7575 ± 22 ± 1

These results indicate that the compound not only inhibits cancer cell proliferation but also effectively induces mitotic arrest.

Study on Prostate Cancer

A significant study involved the administration of the compound to DU-145 prostate cancer cells. The results indicated that treatment led to increased mitotic arrest and subsequent apoptosis in a dose-dependent manner. The study concluded that the compound could be a promising candidate for further development as an antitumor agent.

GPR119 Agonist Activity

Additionally, research has indicated that derivatives of this compound may exhibit agonistic activity toward GPR119, a receptor implicated in glucose metabolism and insulin secretion. This dual action could position it as a potential therapeutic agent for type 2 diabetes management alongside its anticancer properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.